molecular formula C23H23N3O2 B253098 N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide

N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide

Katalognummer B253098
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: UEPVBBRTROFRLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized by Bayer in 2001 and has since been extensively studied for its anti-inflammatory and anti-cancer properties.

Wirkmechanismus

N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 inhibits the activity of NF-κB by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By inhibiting IKK, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 prevents the phosphorylation and degradation of IκBα, thereby preventing the activation of NF-κB and reducing inflammation.
Biochemical and Physiological Effects:
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and MCP-1. N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 has also been shown to inhibit the expression of adhesion molecules, which play a crucial role in the recruitment of immune cells to sites of inflammation.
In addition to its anti-inflammatory effects, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of various cancer cell lines. N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 is its specificity for the IKK complex. This allows for targeted inhibition of NF-κB and reduces the risk of off-target effects. N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments.
One of the limitations of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 is its potential toxicity. While it has been shown to be relatively safe in animal studies, further research is needed to determine its safety and efficacy in humans. Additionally, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 has a relatively short half-life, which may limit its effectiveness in certain applications.

Zukünftige Richtungen

There are several potential future directions for the research and development of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to determine its safety and efficacy in humans.
Another potential application of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 is in cancer therapy. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and further research is needed to determine its potential as a standalone or combination therapy for various types of cancer.
Finally, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 has also been shown to have potential as a neuroprotective agent in various neurological disorders, including Alzheimer's disease and Parkinson's disease. Further research is needed to determine its safety and efficacy in these applications.
Conclusion:
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory and anti-cancer properties and has shown promise in various applications. Further research is needed to determine its safety and efficacy in humans and to explore its potential in various therapeutic applications.

Synthesemethoden

The synthesis of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 involves a multi-step process starting with the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenyl nicotinamide to form the desired product. The final compound is obtained through purification and isolation using chromatography techniques.

Wissenschaftliche Forschungsanwendungen

N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. By inhibiting NF-κB, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
In addition to its anti-inflammatory properties, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 has also been shown to have anti-cancer effects. It has been shown to induce apoptosis (cell death) in cancer cells and inhibit the growth and proliferation of various cancer cell lines. N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Eigenschaften

Produktname

N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide

Molekularformel

C23H23N3O2

Molekulargewicht

373.4 g/mol

IUPAC-Name

N-[4-[(4-tert-butylbenzoyl)amino]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C23H23N3O2/c1-23(2,3)18-8-6-16(7-9-18)21(27)25-19-10-12-20(13-11-19)26-22(28)17-5-4-14-24-15-17/h4-15H,1-3H3,(H,25,27)(H,26,28)

InChI-Schlüssel

UEPVBBRTROFRLZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.